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Compound of Interest

Compound Name: EPZ004777 hydrochloride

Cat. No.: B1139216 Get Quote

In the landscape of epigenetic cancer therapy, the inhibition of DOT1L (Disruptor of Telomeric

Silencing 1-Like) has emerged as a promising strategy, particularly for the treatment of mixed-

lineage leukemia (MLL)-rearranged leukemias. This guide provides a detailed comparison of

two pivotal DOT1L inhibitors: the pioneering research compound EPZ004777 and its clinically

advanced successor, pinometostat (EPZ-5676). We will delve into their efficacy, supported by

experimental data, and provide insights into the methodologies used for their evaluation.

Mechanism of Action: Targeting Aberrant Histone
Methylation
Both EPZ004777 and pinometostat are potent and selective small-molecule inhibitors of

DOT1L, the sole histone methyltransferase responsible for mono-, di-, and tri-methylation of

histone H3 at lysine 79 (H3K79).[1][2] In MLL-rearranged leukemias, the MLL fusion protein

aberrantly recruits DOT1L to chromatin, leading to hypermethylation of H3K79 at specific gene

loci, including the HOXA9 and MEIS1 proto-oncogenes.[2][3] This epigenetic alteration drives

the expression of leukemogenic genes, ultimately leading to malignant transformation.

EPZ004777 and pinometostat function as S-adenosyl-L-methionine (SAM) competitive

inhibitors, binding to the catalytic pocket of DOT1L and preventing the transfer of a methyl

group from SAM to H3K79.[2][4] This targeted inhibition leads to a reduction in H3K79

methylation, suppression of MLL target gene expression, and ultimately, cell cycle arrest,

differentiation, and apoptosis in MLL-rearranged leukemia cells.[5][6]
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Caption: DOT1L inhibition pathway in MLL-rearranged leukemia.

Comparative Efficacy: A Leap in Potency and
Pharmacokinetics
While EPZ004777 was instrumental in validating DOT1L as a therapeutic target, its suboptimal

pharmacokinetic properties limited its clinical development.[3][7] Pinometostat was

subsequently developed as an optimized analog with significantly improved potency and drug-

like characteristics.[3]

Biochemical and Cellular Potency
The following tables summarize the in vitro potency of both compounds against DOT1L and

their effects on leukemia cell lines.

Table 1: Biochemical Potency against DOT1L

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1139216?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC3739029/
https://www.benchchem.com/pdf/The_Discovery_and_Preclinical_Development_of_EPZ004777_A_Potent_and_Selective_DOT1L_Inhibitor.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3739029/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Target Assay Type Ki IC50 Selectivity

EPZ004777 DOT1L Cell-free
0.3 ± 0.03

nM[5]
0.4 nM[8][9]

>1,200-fold

over other

PMTs[8]

Pinometostat

(EPZ-5676)
DOT1L Cell-free ≤0.08 nM[3] -

>37,000-fold

over other

PMTs[6]

Table 2: Cellular Activity in MLL-rearranged Leukemia Cell Lines

Compound
Cell Line (MLL
fusion)

Assay Type
Cellular IC50
(H3K79me2)

Proliferation
IC50

EPZ004777
THP-1 (MLL-

AF9)
Proliferation - 4 nM[8]

MV4-11 (MLL-

AF4)
Proliferation - See Note 1[5]

Pinometostat

(EPZ-5676)

MV4-11 (MLL-

AF4)

H3K79me2

ELISA
2.6 nM[6] 3.5 nM[10]

HL-60 (non-MLL)
H3K79me2

ELISA
5 nM[3] >50 µM[5]

Note 1: For MV4-11 cells, 50% inhibition of growth was not achieved even at the highest

concentration of EPZ004777 (50 µM) after 14 days of treatment in one study.[5]

Pinometostat demonstrates superior biochemical and cellular potency compared to

EPZ004777.[3] It exhibits a significantly lower inhibition constant (Ki) and more potent inhibition

of cellular H3K79 methylation.[3][6] This translates to more effective inhibition of MLL-

rearranged cell proliferation at nanomolar concentrations.[10]

In Vivo Efficacy
The improved properties of pinometostat led to more robust anti-tumor activity in preclinical

xenograft models of MLL-rearranged leukemia.
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Table 3: In Vivo Efficacy in Rodent Xenograft Models

Compound Animal Model Dosing Key Findings

EPZ004777
Mouse MV4-11

xenograft

Subcutaneous mini-

osmotic pump
Extended survival[5]

Pinometostat (EPZ-

5676)
Rat MV4-11 xenograft

Continuous IV infusion

(70.5 mg/kg/day for 21

days)

Complete and

sustained tumor

regressions[6]

In a rat xenograft model, continuous intravenous infusion of pinometostat resulted in complete

tumor regressions that were maintained even after cessation of treatment, with no significant

toxicity observed.[6] This marked a significant advancement over the effects seen with

EPZ004777.[5]

Clinical Development of Pinometostat
Pinometostat advanced into Phase 1 clinical trials for adult and pediatric patients with relapsed

or refractory acute leukemias, particularly those with MLL rearrangements.[11][12][13] The

studies demonstrated that pinometostat was generally well-tolerated and showed evidence of

target engagement, with reductions in H3K79 methylation observed in patient samples.[11][14]

While single-agent efficacy was modest, with some patients experiencing transient reductions

in leukemic blasts and a few achieving complete remission, the results provided crucial proof-

of-concept for DOT1L inhibition in a clinical setting.[11][14][15] These findings have paved the

way for ongoing investigations into combination therapies.[16]

Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the

efficacy data.

DOT1L Enzyme Inhibition Assay (for IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of DOT1L in a

cell-free system.
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Caption: Workflow for a DOT1L enzyme inhibition assay.
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Protocol:

Compound Preparation: The inhibitor (EPZ004777 or pinometostat) is serially diluted in

DMSO.[9]

Enzyme Incubation: The diluted compound is incubated with recombinant human DOT1L

enzyme in an assay buffer.[9]

Substrate Addition: A substrate mix containing radiolabeled S-adenosyl-L-methionine ([³H]-

SAM) and nucleosomes (the histone substrate) is added to initiate the reaction.[9]

Reaction: The reaction is allowed to proceed for a defined period, during which DOT1L

transfers the radiolabeled methyl group from [³H]-SAM to H3K79 on the nucleosomes.

Quenching: The reaction is stopped, often by the addition of excess unlabeled SAM.[9]

Detection: The amount of radioactivity incorporated into the nucleosomes is measured,

typically using a scintillation counter.

Data Analysis: The percentage of inhibition at each compound concentration is calculated

relative to a control with no inhibitor. IC₅₀ values are then determined by fitting the data to a

dose-response curve.[8]

Cell Proliferation Assay
This assay measures the effect of the inhibitors on the growth of cancer cell lines over time.

Protocol:

Cell Seeding: Leukemia cells (e.g., MV4-11, MOLM-13) are seeded in multi-well plates at a

specific density.[5]

Compound Treatment: Cells are treated with a range of concentrations of EPZ004777 or

pinometostat, or with a vehicle control (DMSO).[5]

Incubation: The cells are incubated for an extended period (e.g., 14-18 days), with the media

and compound being replenished every 3-4 days.[5]
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Viable Cell Counting: At regular intervals, the number of viable cells is determined using a

method such as the Guava ViaCount assay, which can distinguish between live and dead

cells.[5]

Data Analysis: Proliferation curves are generated by plotting the number of viable cells over

time. IC₅₀ values for cell proliferation are calculated from the dose-response data at the end

of the incubation period.[5]

In Vivo Xenograft Model
This model assesses the anti-tumor efficacy of the compounds in a living organism.
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Caption: Workflow for an in vivo xenograft study.
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Protocol:

Cell Implantation: Human MLL-rearranged leukemia cells (e.g., MV4-11) are implanted

subcutaneously into immunocompromised rodents.[5][6]

Tumor Establishment: Tumors are allowed to grow to a palpable size.

Treatment: Animals are randomized into treatment and control groups. The investigational

drug is administered via a clinically relevant route (e.g., continuous intravenous infusion for

pinometostat).[6]

Monitoring: Tumor volume is measured regularly, and the general health of the animals is

monitored.

Endpoint and Analysis: At the end of the study, tumors may be excised for pharmacodynamic

analysis (e.g., measuring H3K79 methylation levels). Efficacy is determined by comparing

tumor growth and survival rates between the treated and control groups.[3][5]

Conclusion
EPZ004777 was a seminal discovery that provided the crucial proof-of-concept for DOT1L

inhibition as a viable therapeutic strategy for MLL-rearranged leukemias.[7] Building on this

foundation, pinometostat (EPZ-5676) was engineered as a more potent and

pharmacokinetically favorable successor, demonstrating significant preclinical efficacy and

advancing into clinical trials.[3] While single-agent activity in the clinic has been modest, the

safety profile and on-target activity of pinometostat support its further investigation in

combination with other anti-leukemic agents, heralding a new chapter in targeted epigenetic

therapy.[11][12]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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